Cas no 8025-06-7 (Penicillin, streptomycin)

Penicillin, streptomycin structure
Penicillin, streptomycin structure
Nome del prodotto:Penicillin, streptomycin
Numero CAS:8025-06-7
MF:C21H39N7O12.C16H18N2O4S
MW:915.964180000001
CID:723278
PubChem ID:197102

Penicillin, streptomycin Proprietà chimiche e fisiche

Nomi e identificatori

    • Penicillin, streptomycin
    • PENICILLIN STREPTOMYCIN ""GAMMA"" IRRADIATED TISSUE CULTURE GRADE
    • Streptocillin
    • Strepcillin
    • D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-, mixt. with (2S-(2-alpha,5-alpha,6-beta))-3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alph-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-, mixt. with (2S-(2alpha,5alpha,6beta))-3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Penicillin-streptomycin mixt.
    • Supracillin
    • Panstrilline
    • DTXSID001096442
    • Penstrepen
    • 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 8025-06-7
    • Penimycin
    • Pro-Strep
    • Inchi: InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;11-,12+,14-/m01/s1
    • Chiave InChI: YVSHCKXUFJPXCX-ZWOKJYBLSA-N
    • Sorrisi: CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Proprietà calcolate

  • Massa esatta: 915.364398
  • Massa monoisotopica: 915.364398
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 13
  • Complessità: 1470
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 18
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 448

Proprietà sperimentali

  • Punto di ebollizione: 948.2°C at 760 mmHg
  • Punto di infiammabilità: 527.3°C
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd